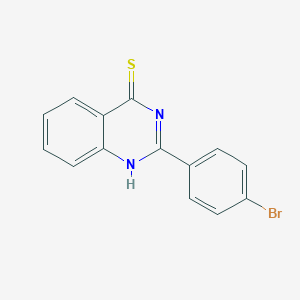
2-(4-溴苯基)喹唑啉-4(3H)-硫酮
描述
2-(4-bromophenyl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
科学研究应用
2-(4-bromophenyl)quinazoline-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to induce cell-cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 2-(4-bromophenyl)quinazoline-4(3H)-thione is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by deacetylating histones, which leads to the condensation of chromatin and suppression of gene transcription .
Mode of Action
2-(4-bromophenyl)quinazoline-4(3H)-thione interacts with HDAC6 by binding to it . This compound acts as an inhibitor of HDAC6, preventing it from deacetylating histones .
Biochemical Pathways
The inhibition of HDAC6 by 2-(4-bromophenyl)quinazoline-4(3H)-thione affects the histone acetylation-deacetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting HDAC6, this compound prevents the deacetylation of histones, leading to an increase in gene transcription .
Pharmacokinetics
The compound’s lipophilicity and druglikeness suggest that it may have good bioavailability .
Result of Action
The inhibition of HDAC6 by 2-(4-bromophenyl)quinazoline-4(3H)-thione leads to an increase in gene transcription . This can result in changes in the expression of certain genes, potentially leading to various cellular effects .
生化分析
Biochemical Properties
2-(4-Bromophenyl)quinazoline-4(3H)-thione has been identified as a potential inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, cell cycle progression, and protein degradation . The interaction between 2-(4-Bromophenyl)quinazoline-4(3H)-thione and HDAC6 can influence these processes, potentially leading to changes in cellular function .
Cellular Effects
In cellular studies, 2-(4-Bromophenyl)quinazoline-4(3H)-thione has shown potent antiproliferative activity in several tumor cell lines . It has been observed to cause cell-cycle arrest in the G2 phase and promote apoptosis . Additionally, a significant reduction in the colony-forming capability of cancer cells has been noted in the presence of 2-(4-Bromophenyl)quinazoline-4(3H)-thione .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)quinazoline-4(3H)-thione exerts its effects by selectively inhibiting HDAC6 . This inhibition is monitored by observing the acetylation of α-tubulin, a process that is regulated by HDAC6 . By inhibiting HDAC6, 2-(4-Bromophenyl)quinazoline-4(3H)-thione can influence gene expression and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione typically involves the reaction of substituted anthranilic acid with substituted phenyl isothiocyanates . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) iodide and triethylamine . The reaction proceeds smoothly at room temperature, making it efficient and scalable for industrial production.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis routes that ensure high yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization is common in industrial settings .
化学反应分析
Types of Reactions
2-(4-bromophenyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinazoline derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)quinazoline-4(3H)-thione
- 2-(4-methylphenyl)quinazoline-4(3H)-thione
- 2-(4-fluorophenyl)quinazoline-4(3H)-thione
Uniqueness
2-(4-bromophenyl)quinazoline-4(3H)-thione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its binding affinity to molecular targets.
属性
IUPAC Name |
2-(4-bromophenyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVNTQJXOEFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366621 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100527-50-2 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


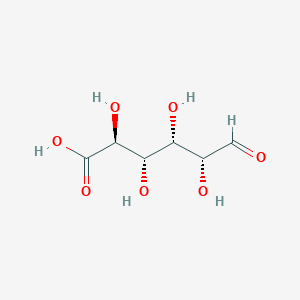
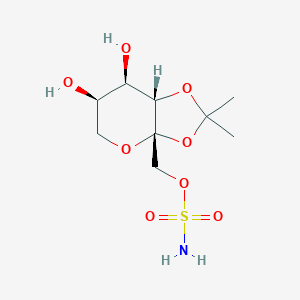
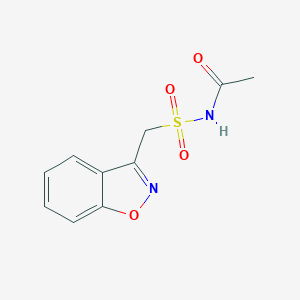
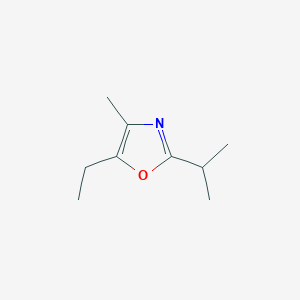
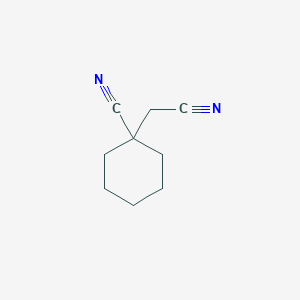

![disodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B22701.png)
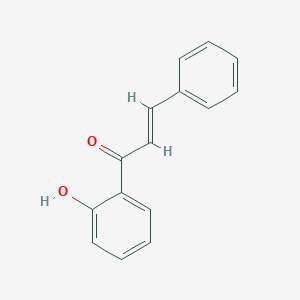
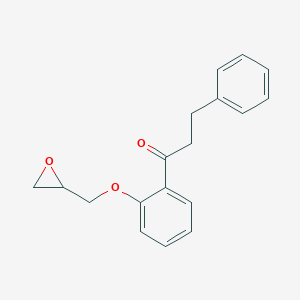
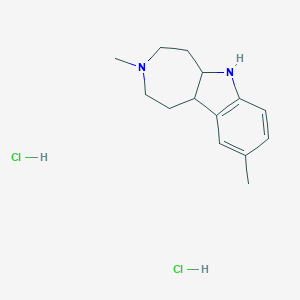
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
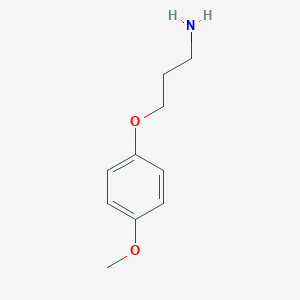
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

